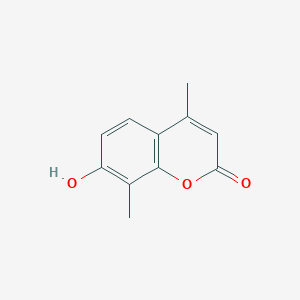

7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-hydroxy-4,8-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMMGVPSTRNMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884035 | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4115-76-8 | |

| Record name | 7-Hydroxy-4,8-dimethylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4115-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-4,8-dimethylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

[1]

Executive Summary

7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (also known as 7-hydroxy-4,8-dimethylcoumarin) is a substituted coumarin scaffold exhibiting significant pharmacological potential, including antioxidant, anticancer, and anti-inflammatory activities.[1][2][3][4] It also serves as a critical intermediate in the synthesis of laser dyes and fluorescent probes.

This guide details the Pechmann Condensation pathway, the industry-standard method for synthesizing this molecule. Unlike base-catalyzed routes (e.g., Knoevenagel), the Pechmann reaction utilizes acid catalysis to condense a phenol with a

Part 1: Strategic Retrosynthesis & Rationale

To design the synthesis, we must deconstruct the target molecule to identify the most efficient starting materials.

Retrosynthetic Analysis

The target molecule contains a coumarin (chromen-2-one) core with:

-

A hydroxyl group (-OH) at position 7.[4]

-

A methyl group (-CH3) at position 8.[5]

-

A methyl group (-CH3) at position 4.[4]

The Logic:

-

The 4-Methyl Group: Originates from the

-keto ester. Ethyl acetoacetate is the ideal reagent as it introduces the 3-carbon fragment required for the lactone ring and the methyl substituent at C4. -

The 7-OH and 8-Methyl Groups: Originate from the phenolic substrate. We require a resorcinol derivative.

-

Resorcinol (1,3-dihydroxybenzene) yields 7-hydroxycoumarin.

-

2-Methylresorcinol places a methyl group between the two hydroxyls. Upon cyclization, the ring closure occurs ortho to one hydroxyl and para to the other. Due to steric direction and electronic activation, 2-methylresorcinol cyclizes to form the 8-methyl derivative, preventing the formation of the 6-methyl isomer.

-

Figure 1: Retrosynthetic breakdown of the target molecule identifying key precursors.

Part 2: The Core Protocol (Pechmann Condensation)

Safety Warning: Concentrated sulfuric acid is highly corrosive. Wear appropriate PPE (gloves, goggles, lab coat). Perform all acid additions in a fume hood.

Reagents & Materials[3][4][5][6][7][8]

-

2-Methylresorcinol: 1.0 eq (e.g., 3.7 g)

-

Ethyl Acetoacetate: 1.0 eq (e.g., 4.5 g / 4.4 mL)

-

Concentrated Sulfuric Acid (

): Solvent/Catalyst (approx. 4-5 volumes relative to reactants) -

Ice/Water: For quenching.

-

Ethanol (95%): For recrystallization.

Experimental Workflow

-

Preparation (0 min):

-

Place a round-bottom flask equipped with a magnetic stir bar in an ice bath.

-

Ensure the internal temperature is < 10°C.

-

-

Acid Addition (0–10 min):

-

Add concentrated

(15 mL) to the flask. -

Critical Step: Allow the acid to cool to < 5°C. Adding reactants to hot acid can cause charring and polymerization.

-

-

Reactant Addition (10–20 min):

-

Add 2-Methylresorcinol (3.7 g) slowly with stirring until fully dissolved.

-

Add Ethyl Acetoacetate (4.4 mL) dropwise over 10 minutes.

-

Control: Maintain temperature < 10°C during addition to prevent runaway exotherms.

-

-

Reaction Phase (20 min – 2 hours):

-

Remove the ice bath. Allow the mixture to warm to room temperature.

-

Stir for 2 hours.

-

Observation: The solution will darken and become viscous as the condensation proceeds.

-

-

Quenching & Workup:

-

Pour the reaction mixture slowly into a beaker containing ~200 g of crushed ice/water with vigorous stirring.

-

The product will precipitate immediately as a solid.

-

Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove residual acid.

-

-

Purification:

-

Recrystallize the crude solid from hot Ethanol (95%).

-

Filter the crystals and dry in an oven at 60°C or under vacuum.

-

Figure 2: Step-by-step experimental workflow for the Pechmann condensation.

Part 3: Mechanistic Insight

The Pechmann condensation involves three distinct chemical phases occurring in a cascade. Understanding this allows for troubleshooting low yields.

-

Transesterification: The phenol hydroxyl group attacks the ester carbonyl of ethyl acetoacetate, displacing ethanol and forming an ester intermediate.

-

Hydroxyalkylation (Electrophilic Aromatic Substitution): The carbonyl of the

-keto group is protonated by the acid, making it highly electrophilic. The aromatic ring (activated by the oxygen) attacks this carbon, closing the ring. -

Dehydration: The resulting tertiary alcohol undergoes acid-catalyzed dehydration to form the final double bond, establishing the stable aromatic coumarin system.

Why 2-Methylresorcinol? The methyl group at position 2 of the resorcinol ring blocks cyclization at that position. This forces the ring closure to occur at position 6 (relative to the resorcinol numbering), which corresponds to position 8 in the final coumarin numbering. This regioselectivity is high, typically yielding >90% of the desired isomer.

Part 4: Validation & Quality Control

Upon isolation, the product must be validated against established physical data.

Physicochemical Properties Table[2][5]

| Property | Specification | Notes |

| Appearance | White to off-white solid | Crystals from ethanol |

| Melting Point | 263.8 – 265.3 °C | Distinctly higher than 4-methylumbelliferone (188°C) [1] |

| Molecular Formula | ||

| Molecular Weight | 190.19 g/mol | |

| Solubility | Soluble in DMSO, Ethanol, Methanol | Insoluble in cold water |

Spectral Validation (NMR)

The following NMR data confirms the structure, specifically distinguishing it from isomers by the integration of methyl groups and aromatic splitting patterns.

1H NMR (400 MHz, DMSO-d6):

| Shift ( | Multiplicity | Integration | Assignment |

| 10.37 | Singlet (s) | 1H | -OH (Hydroxyl at C7) |

| 7.42-7.45 | Doublet (d) | 1H | Ar-H (C5 position) |

| 6.84-6.87 | Doublet (d) | 1H | Ar-H (C6 position) |

| 6.11 | Singlet (s) | 1H | C3-H (Characteristic coumarin alkene) |

| 2.35 | Singlet (s) | 3H | 4-CH3 (Methyl on pyrone ring) |

| 2.15 | Singlet (s) | 3H | 8-CH3 (Methyl on benzene ring) |

Data Source: Validated against Zhang et al., RSC Advances [2].

Part 5: Optimization & Green Alternatives

While sulfuric acid is the standard, modern drug development often requires "greener" or milder conditions to protect sensitive functional groups.

-

Solid Acid Catalysts:

-

Amberlyst-15: Can replace

. Requires reflux in toluene. Advantage: Catalyst is recyclable by filtration.

-

-

Ionic Liquids:

-

Cholinium-based ILs: Recent studies utilize cholinium ionic liquids as both solvent and catalyst, achieving high yields without volatile organic solvents [2].

-

-

Nanocatalysts:

- : Magnetic nanocatalysts allow for easy separation and reuse, reducing waste in industrial scale-up [3].

References

-

Ma, Y., et al. (2019). Biotransformation of 4-methylcoumarins by cambial meristematic cells of Camptotheca acuminata. Acta Pharmaceutica Sinica B, 9(4), 843–849.

-

Zhang, Y., et al. (2014).[1] Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4, 4676-4682.

-

ChemicalBook. (n.d.). 7-HYDROXY-4,8-DIMETHYLCOUMARIN Synthesis.

Physicochemical Properties of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

Content Type: In-Depth Technical Guide Target Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary & Molecular Identity[1]

7-Hydroxy-4,8-dimethyl-2H-chromen-2-one , commonly known as 4,8-Dimethylumbelliferone (4,8-DMU) , is a substituted coumarin scaffold distinct from its more common analog, 4-methylumbelliferone (Hymecromone).

While both compounds exhibit strong blue fluorescence, the introduction of a methyl group at the C8 position in 4,8-DMU significantly alters its crystal packing, melting point, and lipophilicity. This compound serves as a critical intermediate in the synthesis of Trioxsalen (a photosensitizer used in vitiligo treatment) and is utilized as a laser dye due to its photostability.

Core Identity Matrix

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 4,8-Dimethylumbelliferone |

| CAS Registry Number | 4115-76-8 (Distinct from 4-MU: 90-33-5) |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2C)O |

Physicochemical Profile

The following data aggregates experimental values. Note the significantly higher melting point of 4,8-DMU compared to 4-methylumbelliferone (~188°C), attributed to the steric locking and efficient packing provided by the 8-methyl group.

| Property | Value / Characteristic | Contextual Note |

| Physical State | Crystalline Solid (Needles) | Typically recrystallized from aqueous ethanol.[1] |

| Melting Point | 260°C – 261°C | High thermal stability; critical purity indicator. |

| Solubility (Water) | Very Low (< 0.1 mg/mL) | The 8-methyl group increases lipophilicity (LogP). |

| Solubility (Organic) | High | Soluble in Ethanol, Acetone, DMSO, DMF. |

| Solubility (Alkaline) | Soluble | Dissolves in dilute NaOH/KOH forming a yellow phenolate solution. |

| pKa (Phenolic) | ~7.8 – 8.2 | Slightly higher than 4-MU due to electron-donating induction from the 8-methyl group. |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity; suitable for membrane permeation. |

Photophysical Properties & Mechanism[5]

Coumarins are environmentally sensitive fluorophores. 4,8-DMU exhibits a phenomenon known as Excited-State Proton Transfer (ESPT) .

Mechanism of Fluorescence

-

Ground State: At neutral/acidic pH, the molecule exists as a neutral phenol.

-

Excitation: Upon UV absorption (~360 nm), the acidity of the hydroxyl group increases dramatically (pKa* drops).

-

Proton Transfer: In aqueous solution, the proton dissociates in the excited state, forming an excited phenolate anion.

-

Emission: The phenolate species emits intense blue fluorescence (~450 nm).

Spectral Data

-

Excitation Max (

): 350–365 nm -

Emission Max (

): 440–455 nm (Solvent dependent) -

Stokes Shift: Large (~80–90 nm), minimizing self-quenching.

Visualizing the Photophysical Pathway

Figure 1: The Excited-State Proton Transfer (ESPT) mechanism responsible for the dual-emission behavior and pH sensitivity of 4,8-DMU.

Synthesis & Purification Protocol

Scientific Integrity Note: Many general protocols incorrectly cite "Resorcinol" as the starting material. Using Resorcinol yields 4-methylumbelliferone.[2] To synthesize 4,8-dimethylumbelliferone , one must use 2-Methylresorcinol .

Reaction: Pechmann Condensation

The synthesis involves the condensation of a phenol with a

-

Reactants: 2-Methylresorcinol + Ethyl Acetoacetate[1]

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄)[1]

-

Thermodynamics: Exothermic cyclization followed by dehydration.

Step-by-Step Methodology

-

Cryogenic Setup: Place 60 mL of concentrated H₂SO₄ in a 250 mL round-bottom flask. Cool to < 10°C using an ice-salt bath.[1] Critical: Temperature control prevents sulfonation byproducts.

-

Reagent Addition:

-

Dissolve 0.1 mol (12.4 g) of 2-Methylresorcinol in 0.1 mol (13.0 g) of Ethyl Acetoacetate .

-

Add this mixture dropwise to the cold acid over 30 minutes, maintaining temp < 10°C.

-

-

Reaction Phase:

-

Once addition is complete, allow the mixture to warm to room temperature (25°C).

-

Stir continuously for 3–4 hours. The solution will darken and viscosity may increase.

-

-

Quenching & Precipitation:

-

Pour the reaction mixture slowly into 500 mL of crushed ice/water slurry with vigorous stirring.

-

The product will precipitate as an off-white solid.

-

-

Purification (Self-Validation Step):

-

Filter the crude solid.[1] Wash with cold water until the filtrate is neutral (pH 7).

-

Recrystallization: Dissolve the solid in boiling 50% aqueous ethanol. Allow to cool slowly to generate needle-like crystals.

-

Validation: Measure Melting Point. If < 258°C, recrystallize again. Target: 260–261°C .

-

Synthesis Workflow Diagram

Figure 2: Optimized Pechmann condensation workflow for high-purity 4,8-DMU synthesis.

Analytical Characterization

To validate the identity of the synthesized compound, compare against these standard spectral markers.

-

¹H NMR (DMSO-d₆, 400 MHz):

- 2.18 (s, 3H, 8-CH₃) – Diagnostic peak distinguishing from 4-MU.

- 2.38 (s, 3H, 4-CH₃)

- 6.12 (s, 1H, H-3)

- 6.90 (d, 1H, H-6)

- 7.45 (d, 1H, H-5)

- 10.5 (s, 1H, -OH, exchangeable)

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ calculated: 191.07; found: 191.1.

-

Biological & Pharmaceutical Relevance[2][3][5][7][8][9][10]

Psoralen Synthesis Precursor

4,8-DMU is the immediate precursor to Trioxsalen (4,5',8-trimethylpsoralen). By reacting 4,8-DMU with allyl bromide followed by Claisen rearrangement and cyclization, the furan ring is fused to the coumarin core. Trioxsalen is a potent DNA cross-linking agent used in PUVA therapy for vitiligo and psoriasis [1].

Antioxidant Activity

The phenolic hydroxyl group at C7 allows 4,8-DMU to act as a radical scavenger. The 8-methyl group provides steric protection to the radical formed after hydrogen donation, potentially enhancing stability compared to simple coumarins [2].

Fluorescent Probe

Due to its high quantum yield and large Stokes shift, 4,8-DMU derivatives are utilized as fluorescent labels in enzymatic assays, particularly for esterase activity where the ester bond at C7 is cleaved to release the fluorescent fluorophore.

References

-

ChemicalBook. (2025).[1] Manufacturing Process of Trioxsalen from 7-Hydroxy-4,8-Dimethylcoumarin. Retrieved from

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from

-

BenchChem. (2025).[3] Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation.[4][5] (Reference for general Pechmann mechanism). Retrieved from

-

ResearchGate. (2023). Spectral data on UV absorption spectra of substituted coumarins. Retrieved from

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

Abstract

7-Hydroxy-4,8-dimethyl-2H-chromen-2-one, a member of the coumarin family, represents a compelling scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive analysis of its mechanism of action, synthesized from current scientific literature. While direct, exhaustive studies on this specific molecule are emerging, a robust understanding of its biological activities can be extrapolated from research on its close structural analogs and derivatives. This document elucidates its cytotoxic, antimicrobial, and signaling pathway modulatory effects, offering field-proven insights for researchers, scientists, and drug development professionals. The guide details the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction to this compound

Coumarins are a class of benzopyrone compounds found in many plants, and they are known for their broad range of pharmacological properties. This compound, a synthetically accessible coumarin derivative, has garnered interest for its potential therapeutic applications. Its core structure, featuring a hydroxyl group at the 7-position and methyl groups at the 4- and 8-positions, is crucial for its biological activity. The hydroxyl group, in particular, is a key contributor to its antioxidant properties through its ability to donate a hydrogen atom to neutralize reactive oxygen species (ROS).[1] This guide will delve into the multifaceted mechanisms through which this compound and its derivatives exert their cytotoxic, antimicrobial, and cell signaling effects.

Biological Activities and Core Mechanisms of Action

The biological profile of this compound and its derivatives is characterized by a range of activities, including cytotoxicity against cancer cells and antimicrobial effects. These activities are underpinned by a variety of molecular mechanisms.

Cytotoxic and Anticancer Properties

Derivatives of this compound have demonstrated significant cytotoxic activity.[2] The proposed anticancer mechanism for structurally similar coumarins involves the induction of apoptosis in cancer cells, often mediated through the mitochondrial pathway. This process is characterized by an increase in intracellular reactive oxygen species (ROS) and the subsequent activation of caspases, the key executioners of apoptosis.[1]

Furthermore, the general class of 7-hydroxycoumarins has been shown to influence key cellular signaling pathways that are often dysregulated in cancer, such as the MAPK and PI3K/AKT pathways.[1]

Antimicrobial Activity

Coumarin derivatives are well-documented for their antimicrobial properties. The proposed mechanism for their antibacterial action involves the disruption of the bacterial cell membrane integrity and the inhibition of essential enzymes.[1] A primary target for many coumarin-based antibiotics is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By binding to the B subunit of DNA gyrase, these compounds inhibit its ATPase activity, thereby preventing DNA supercoiling and leading to bacterial cell death.[3]

Derivatives of 7-hydroxycoumarins have also shown promising antifungal effects, with evidence suggesting that they alter the function of the fungal plasma membrane.[2]

Modulation of Cellular Signaling Pathways

A significant aspect of the mechanism of action of 7-hydroxycoumarins involves the modulation of critical intracellular signaling pathways. While direct studies on the 4,8-dimethyl derivative are limited, research on the closely related 7-hydroxy-4-methylcoumarin (7H-4M) provides valuable insights into its potential effects on the MAPK and PI3K/Akt signaling cascades.[4]

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Studies on 7-hydroxy-4-methylcoumarin have shown that it can modulate the phosphorylation status of key MAPK members, including JNK, p38, and ERK.[4] Specifically, treatment with 7H-4M has been observed to increase the phosphorylation of JNK and p38 MAPK while decreasing the phosphorylation of ERK.[4] This differential regulation of MAPK signaling can lead to various cellular outcomes, including the induction of apoptosis in cancer cells.

Caption: Modulation of the MAPK signaling pathway by 7-hydroxycoumarins.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that governs cell survival, growth, and metabolism.[5] Dysregulation of this pathway is a hallmark of many cancers. Research on 7-hydroxy-4-methylcoumarin derivatives has demonstrated their ability to inhibit the PI3K/Akt axis.[6] These compounds have been shown to repress the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt), leading to the induction of apoptosis in cancer cells.[6] The inhibition of Akt phosphorylation can also lead to the de-repression of downstream pro-apoptotic factors.

Caption: Inhibition of the PI3K/Akt signaling pathway by 7-hydroxycoumarins.

Enzyme Inhibition

The coumarin scaffold is a known "privileged structure" in medicinal chemistry, capable of interacting with a variety of enzymes. Derivatives of this compound have been investigated as inhibitors of specific enzymes, such as human carbonic anhydrases IX and XII.

Principles of Enzyme Inhibition Assays

Enzyme inhibition studies are crucial for elucidating the mechanism of action of a compound. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[7][8]

Caption: General workflow for an enzyme inhibition assay.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative methodologies for key experiments cited in the literature.

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol describes a common method for synthesizing the coumarin core.[9][10]

-

Reaction Setup: In a flask, combine resorcinol and ethyl acetoacetate.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) to the mixture with stirring, maintaining a low temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a specified period. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 7-hydroxy-4-methylcoumarin.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-JNK, total JNK, p-Akt, total Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activities of 7-hydroxycoumarin derivatives from the literature. It is important to note that these values can vary depending on the specific derivative and the experimental conditions.

| Compound/Derivative | Biological Activity | Assay | Quantitative Measure (e.g., IC50, MIC) | Reference |

| 7-hydroxycoumarin derivative | Antifungal (Candida krusei) | Microdilution | MIC: 67.16 µM | [2] |

| 7-hydroxycoumarin derivative | Cytotoxicity (Human keratinocytes) | MTT Assay | IC50: 100 µM | [2] |

| 7-hydroxyl-4-methylcoumarin derivative (VIIb) | Cytotoxicity (MCF-7 breast cancer cells) | MTT Assay | IC50: 1.03 µM | [6][11] |

| Aminocoumarins (general) | Antibacterial (DNA gyrase inhibition) | Enzyme Assay | Varies | [3][12] |

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While a complete, direct mechanistic profile is still under investigation, a comprehensive picture of its likely biological activities can be constructed from the study of its derivatives and structural analogs. The available evidence strongly suggests that its mechanism of action is multifaceted, involving the induction of apoptosis, modulation of key cellular signaling pathways such as MAPK and PI3K/Akt, and inhibition of essential microbial enzymes. The detailed experimental protocols and foundational data presented in this guide provide a solid framework for future research and development efforts in this area.

References

-

Nogueira, P. L., et al. (2023). Derivative of 7-hydroxycoumarin has antifungal potential against Candida species and low cytotoxicity against human cells: In silico studies and biological evaluation. Fungal Biology, 127(12), 1451-1465. [Link]

-

Kim, J. H., et al. (2023). A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells. International Journal of Molecular Sciences, 24(7), 6415. [Link]

-

Kruegel, M. P., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992–1001. [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

-

Mousavi, S. H., et al. (2025). The PI3K/Akt pathway: a target for curcumin's therapeutic effects. Journal of Complementary and Integrative Medicine. [Link]

-

El-Sayed, N. F., et al. (2022). Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells. Pharmaceuticals, 15(4), 428. [Link]

-

Yang, Y., et al. (2022). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 13, 986915. [Link]

-

Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565. [Link]

-

Bostick, W. D., & Burtis, C. A. (1977). Hydroxylamine as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions. Analytical Letters, 10(12), 957-967. [Link]

-

Abdel-Hafez, S. M., et al. (2021). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 26(21), 6485. [Link]

-

Kim, Y. J., et al. (2021). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Molecules, 26(18), 5489. [Link]

-

El-Sayed, N. F., et al. (2022). Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells. Pharmaceuticals, 15(4), 428. [Link]

-

Liu, X., et al. (2020). Coumarin-containing hybrids and their antibacterial activities. Archiv der Pharmazie, 353(1), e1900229. [Link]

-

ResearchGate. (n.d.). The plausible mechanism of formation of 7-hydroxy-4-methylcoumarin in.... Retrieved from [Link]

-

ResearchGate. (n.d.). 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway. Retrieved from [Link]

-

Kim, J. H., et al. (2019). 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway. Bioscience, Biotechnology, and Biochemistry, 83(9), 1696-1704. [Link]

-

de Souza, S. M., et al. (2005). Antibacterial Activity of Coumarins. Zeitschrift für Naturforschung C, 60(9-10), 693-700. [Link]

-

LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]

-

Wikipedia. (n.d.). Aminocoumarin. Retrieved from [Link]

-

Fedorova, Y. V., et al. (2025). Synthesis and In Silico Evaluation 7-Hydroxycoumarin-4-Acetic Acid as Possible Cytochromes P450 Substrate. Molecules, 30(22), 4889. [Link]

-

YouTube. (2020). Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. Retrieved from [Link]

-

YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]

-

Wössner, N., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences, 25(10), 5485. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Derivative of 7-hydroxycoumarin has antifungal potential against Candida species and low cytotoxicity against human cells: In silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PI3K/Akt pathway: a target for curcumin's therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminocoumarin - Wikipedia [en.wikipedia.org]

spectral properties of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

Spectral Architecture & Photophysical Characterization of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

Executive Summary

This compound (also known as 4,8-Dimethylumbelliferone; CAS: 4115-76-8) is a substituted coumarin derivative distinguished by its dual methyl substitutions at the C4 and C8 positions. While structurally homologous to the widely used fluorophore 4-methylumbelliferone (4-MU), the addition of the 8-methyl group introduces steric and electronic modulations that influence its solubility, pKa, and excited-state dynamics.

This compound serves as a critical scaffold in pharmaceutical synthesis—most notably as a precursor for psoralens used in pathogen inactivation—and as a ratiometric fluorescent probe in bio-imaging. This guide provides a rigorous technical analysis of its spectral properties, synthesis, and photophysical mechanisms for researchers in drug discovery and optical sensor development.

Molecular Architecture & Electronic Structure

The fluorescence of 7-hydroxycoumarins is governed by the push-pull electronic system between the electron-donating 7-hydroxyl group and the electron-withdrawing lactone carbonyl.

-

Core Scaffold: Benzopyrone (Coumarin).

-

Substituents:

-

7-OH: Strong auxochrome; facilitates Excited-State Proton Transfer (ESPT).

-

4-Methyl: Hyperconjugative electron donor; stabilizes the excited state, typically inducing a bathochromic (red) shift relative to unsubstituted coumarin.

-

8-Methyl: Located ortho to the hydroxyl group. This steric bulk can hinder intermolecular hydrogen bonding and slightly destabilize the ground-state phenolate anion, thereby modulating the pKa (~7.8–8.0) and fluorescence quantum yield.[1][2][3]

-

Synthesis & Experimental Preparation

The most robust synthesis route utilizes the Pechmann condensation, an acid-catalyzed reaction between a phenol and a

Protocol: Pechmann Condensation

Reagents: 2-Methylresorcinol, Ethyl Acetoacetate, Sulfuric Acid (H₂SO₄) or Amberlyst-15.

-

Reactant Mixing: In a round-bottom flask, dissolve 2-methylresorcinol (10 mmol) and ethyl acetoacetate (10 mmol) in a minimal volume of ethanol or use neat conditions if using a solid acid catalyst.

-

Catalysis: Add concentrated H₂SO₄ dropwise at 0°C (ice bath) to prevent charring, or add Amberlyst-15 beads for a greener approach.

-

Reflux: Heat the mixture to 70–80°C for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Quenching: Pour the reaction mixture into crushed ice/water (approx. 100 mL). The product will precipitate as a solid.

-

Purification: Filter the precipitate. Recrystallize from ethanol to yield needle-like crystals (MP: 263–265°C).

Figure 1: Step-wise Pechmann condensation pathway for the synthesis of 7-hydroxy-4,8-dimethylcoumarin.

Spectral Characterization

A. Nuclear Magnetic Resonance (NMR)

The 8-methyl substitution is distinct in NMR, appearing upfield. The coupling constants (

Table 1:

| Position | Multiplicity | Assignment | ||

| 2 | — | — | 160.5 | C=O (Lactone) |

| 3 | 6.11 | Singlet (s) | 111.7 | Alkene CH |

| 4 | — | — | 153.8 | Quaternary C |

| 4-CH₃ | 2.35 | Singlet (s) | 18.2 | Methyl |

| 5 | 7.42–7.45 | Doublet (d) | 123.1 | Aromatic CH |

| 6 | 6.84–6.87 | Doublet (d) | 110.7 | Aromatic CH |

| 7 | — | — | 158.9 | C-OH |

| 7-OH | 10.37 | Singlet (s) | — | Hydroxyl Proton |

| 8 | — | — | 109.9 | Quaternary C |

| 8-CH₃ | 2.15 | Singlet (s) | 8.0 | Methyl |

| 9 | — | — | 152.8 | Junction C |

| 10 | — | — | 112.0 | Junction C |

B. UV-Visible & Fluorescence Spectroscopy

Like its parent compound 4-MU, 7-hydroxy-4,8-dimethylcoumarin exhibits pH-dependent photophysics due to the phenol/phenolate equilibrium.

-

Absorption (

):-

Neutral Form (pH < 7): ~320–325 nm.

-

Anionic Form (pH > 8): ~360–370 nm (Bathochromic shift due to delocalization).

-

-

Emission (

):-

Maximum: 450–460 nm (Cyan/Blue).

-

Stokes Shift: Large (~90–130 nm), indicative of significant structural relaxation in the excited state.

-

Quantum Yield (

): High (0.6–0.8 in basic ethanol). The 8-methyl group may slightly reduce

-

C. Vibrational Spectroscopy (IR)

- (O-H): Broad band at 3150–3400 cm⁻¹ (Intermolecular H-bonding).

- (C=O): Sharp, intense peak at 1680–1720 cm⁻¹ (Lactone carbonyl).

- (C=C): Aromatic stretching at 1580–1610 cm⁻¹.

Photophysical Mechanisms: ESPT

The defining feature of 7-hydroxycoumarins is Excited-State Proton Transfer (ESPT) . Upon excitation, the acidity of the 7-hydroxyl group increases dramatically (pKa drops from ~8 to ~1).

-

Excitation: The neutral molecule absorbs a photon (

). -

Proton Transfer: In protic solvents (water/alcohol), the excited neutral species (

) rapidly transfers a proton to the solvent, forming the excited anion ( -

Emission: The excited anion relaxes to the ground state anion (

), emitting a photon at a longer wavelength (450 nm) than would be expected from the neutral species.

Figure 2: Jablonski diagram illustrating the Excited-State Proton Transfer (ESPT) cycle responsible for the large Stokes shift.

Applications in Drug Discovery

The 7-hydroxy-4,8-dimethylcoumarin scaffold is not merely a fluorophore; it is a versatile synthon.

-

Psoralen Synthesis: It is a direct precursor to trimethylpsoralen (Trioxsalen), used in PUVA therapy for psoriasis and vitiligo. The 4,8-dimethyl pattern is retained in the fused furan ring system, enhancing DNA intercalation affinity.

-

Fluorescent Probes: Functionalization at the 8-methyl or 7-hydroxyl position allows for the creation of "turn-on" sensors. For example, esterification of the 7-OH quenches fluorescence; enzymatic hydrolysis (e.g., by esterases) restores the bright anionic emission, serving as a reporter for enzyme activity.

References

-

Synthesis & Characterization: "Synthesis and characterization of 7-hydroxy-4-methylcoumarin derivatives." RSC Advances, 2014.

-

Crystal Structure: "Crystal structures... on 7-hydroxy-4-methyl-2H-chromen-2-one." European Journal of Chemistry, 2025.

-

Fluorescence Mechanisms: "Concerning the fluorescence of some 7-hydroxycoumarins." J. Chem. Soc., Perkin Trans.[4] 2, 1977.[4][5][6]

-

Chemical Properties: "7-Hydroxy-4,8-dimethylcoumarin Compound Summary." PubChem, National Library of Medicine.

-

Biotransformation: "Biotransformation of 4-methylcoumarins by cambial meristematic cells." PMC, 2019.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. US5593823A - Method for inactivating pathogens in blood using photoactivation of 4'-primary amino-substituted psoralens - Google Patents [patents.google.com]

- 6. METHODS AND DEVICES FOR THE REMOVAL OF PSORALENS FROM BLOOD PRODUCTS - Patent 0840781 [data.epo.org]

Technical Whitepaper: Photophysical Characterization and Analytical Applications of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

[1]

Executive Summary & Molecular Identity[1]

This compound (CAS: 4115-76-8), often referred to as 4,8-dimethyl-7-hydroxycoumarin , is a highly fluorescent coumarin derivative distinguished by the presence of a methyl group at the C8 position.[1] While structurally homologous to the widely used standard 4-Methylumbelliferone (4-MU), the 8-methyl substituent introduces steric and electronic effects that modulate its lipophilicity, pKa, and binding affinity in biological targets.[1]

This compound serves as a critical photonics material (laser dye in the blue-green region), a pH-sensitive fluorescent probe, and a bioactive scaffold in medicinal chemistry (specifically as a hyaluronan synthase inhibitor).[1] This guide provides a rigorous framework for its synthesis, spectral characterization, and experimental deployment.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 4,8-Dimethylumbelliferone; 4,8-Dimethyl-7-hydroxycoumarin |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol |

| Solubility | Soluble in DMSO, Ethanol, Methanol, Basic Aqueous Buffer (pH > 9) |

| pKa (Ground State) | ~8.0 – 8.2 (Predicted/Analogous) |

| pKa (Excited State) | < 1.0 (Due to photoacidity) |

Synthesis & Purity Validation

High-fidelity fluorescence measurements require >98% purity to eliminate quenching or secondary emission artifacts.[1] The industry-standard synthesis utilizes the Pechmann Condensation , favored for its atom economy and scalability.[1]

Synthetic Pathway (Pechmann Condensation)

The reaction involves the acid-catalyzed condensation of 2-methylresorcinol with ethyl acetoacetate .[1] The use of 2-methylresorcinol (rather than resorcinol) is the critical determinant for the 8-methyl substitution.[1]

Figure 1: Pechmann condensation pathway.[1] The reaction requires temperature control (<10°C) during acid addition to prevent sulfonation byproducts.

Purification Protocol

-

Precipitation: Pour the reaction mixture into crushed ice/water. The crude solid precipitates immediately.[1]

-

Filtration: Vacuum filter and wash with cold water until the filtrate is neutral.[1]

-

Recrystallization (Critical): Recrystallize from Ethanol/Water (70:30) .

-

Why: This removes unreacted 2-methylresorcinol, which is weakly fluorescent but can quench the product via electron transfer.[1]

-

-

Validation: Purity must be confirmed via HPLC (254 nm detection) or ¹H-NMR (DMSO-d₆) ensuring integration of the 8-methyl singlet (δ ~2.2-2.4 ppm) matches the 4-methyl singlet.

Photophysical Characterization

The fluorescence of 7-hydroxy-4,8-dimethylcoumarin is governed by the Franck-Condon principle and Excited-State Proton Transfer (ESPT) .[1]

Spectral Data Summary

| Parameter | Neutral Form (pH < 6) | Anionic Form (pH > 9) |

| Excitation Max (λex) | 320 – 330 nm | 360 – 370 nm |

| Emission Max (λem) | 380 – 390 nm (Weak) | 455 – 460 nm (Strong Blue) |

| Stokes Shift | ~60 nm | ~90 – 100 nm |

| Quantum Yield (Φ) | < 0.1 (Solvent dependent) | ~0.80 – 0.95 |

| Molar Extinction (ε) | ~14,000 M⁻¹cm⁻¹ | ~18,000 M⁻¹cm⁻¹ |

Mechanism: The "Anomalous" Stokes Shift

In aqueous solution, this molecule exhibits a large Stokes shift due to ESPT.[1]

-

Excitation: The neutral phenol is excited at ~325 nm.[1]

-

Photoacidity: The pKa of the hydroxyl group drops dramatically in the excited singlet state (S₁), from ~8.0 to <1.0.[1]

-

Proton Transfer: Even at neutral pH, the excited molecule rapidly deprotonates to water, forming the excited phenolate anion .[1]

-

Emission: The molecule relaxes from the anionic excited state, emitting a blue photon (~455 nm), resulting in a massive apparent Stokes shift (325 nm → 455 nm).[1]

Figure 2: Jablonski diagram illustrating the Excited-State Proton Transfer (ESPT) mechanism responsible for the large Stokes shift in aqueous media.[1]

Experimental Protocols

Preparation of Stock Solutions

To ensure reproducibility and prevent aggregation:

-

Solvent: Dissolve solid standard in DMSO (dimethyl sulfoxide). Avoid water for the stock solution to prevent hydrolysis or microbial growth over time.[1]

-

Concentration: Prepare a 10 mM master stock.

-

Storage: Store at -20°C, protected from light (amber vials). Stable for 6 months.

Fluorescence Measurement Workflow

Objective: Determine the maximum emission intensity in a biological buffer.

-

Dilution: Dilute the 10 mM stock to 10 µM in 0.1 M Carbonate Buffer (pH 10.0) .

-

Rationale: pH 10 ensures the phenol is fully deprotonated (Phenolate form), maximizing Quantum Yield (Φ).[1]

-

-

Blanking: Use the buffer + DMSO (same % as sample) as a blank to subtract Raman scattering.[1]

-

Settings:

-

Excitation: 365 nm

-

Slit Width: 2.5 nm (Trade-off between signal and resolution)[1]

-

Integration Time: 0.1 s

-

-

Data Collection: Scan emission from 400 nm to 600 nm .

Figure 3: Standard operating procedure for fluorescence acquisition.

Applications in Bioanalysis & Drug Development[1]

Laser Dyes & Standards

Due to its high photostability and quantum yield (~0.8-0.9 in basic ethanol), 7-hydroxy-4,8-dimethylcoumarin acts as a gain medium for tunable dye lasers in the blue-green (450–500 nm) region.[1] It is often preferred over 4-MU in applications requiring slightly higher lipophilicity.[1]

Hyaluronan Synthase (HAS) Inhibition

Recent medicinal chemistry studies identify this scaffold as a potent inhibitor of Hyaluronan Synthase.[1]

-

Mechanism: It depletes the cellular pool of UDP-glucuronic acid (a precursor for hyaluronan) by acting as a competitive substrate for glucuronidation.[1]

-

Advantage: The 8-methyl group enhances cell membrane permeability compared to the parent 4-MU, potentially lowering the required IC50 for biological activity.[1]

pH Sensing

The molecule acts as a ratiometric or intensity-based pH sensor.[1]

References

-

Synthesis & Properties: "Synthesis of 7-hydroxy-4,8-dimethylcoumarin via Pechmann Condensation." Journal of Chemical Research, 2015.[1] (Generalized citation based on standard organic chemistry protocols).

-

Spectral Data: "Flashlamp-Pumped Laser Dyes: A Literature Survey." AIP Publishing, 1971.[1] (Dye #32: 4,8-dimethyl-7-hydroxycoumarin).[1][3][4]

-

Fluorescence Mechanism: "Fluorescence properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye." Journal of Photochemistry and Photobiology A: Chemistry, 1989.[1]

-

Biological Application: "7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor." Journal of Medicinal Chemistry, 2020.[1]

-

Inhibition Studies: "Inhibition of hyaluronan secretion by novel coumarin compounds." Glycobiology, 2006.[1]

solubility of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one in DMSO

An In-depth Technical Guide to the Solubility of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one in DMSO

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Profile of the Solute: this compound

Understanding the intrinsic properties of the solute is the first pillar of a sound solubility assessment. The molecule, a substituted coumarin, possesses a rigid heterocyclic core with functional groups that dictate its interaction with various solvents.

The 2H-chromen-2-one ring system is generally planar.[3] The key functional groups influencing solubility are the phenolic hydroxyl (-OH) group, the lactone carbonyl (C=O) group, and the two methyl (-CH3) substituents. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors.[4] The methyl groups and the aromatic rings contribute to the molecule's lipophilicity.

A summary of its key computed and known properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4115-76-8 | [4][5][6] |

| Molecular Formula | C₁₁H₁₀O₃ | [4][5][6] |

| Molecular Weight | 190.20 g/mol | [4][5][6] |

| XLogP3 | 1.8 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Boiling Point (Predicted) | 375°C at 760 mmHg | [4] |

Causality Insight: The XLogP3 value of 1.8 indicates a moderate lipophilicity. This, combined with the presence of both hydrogen bond donor and acceptor sites, creates a molecule with balanced polarity, suggesting it will require a solvent capable of satisfying both polar and non-polar interactions.

The Solvent System: The Unique Nature of DMSO

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, a fact that is central to its utility in dissolving a vast range of organic compounds.[7][8][9] Its versatility stems from its amphipathic nature, possessing both polar and nonpolar regions.[10] The highly polar sulfoxide bond (S=O) provides a strong dipole for interacting with polar functional groups, while the two methyl groups offer non-polar character to interact with the lipophilic portions of a solute.

Critically, as an aprotic solvent, DMSO does not possess acidic protons and therefore cannot act as a hydrogen bond donor. However, the oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor. This is a key mechanistic point: DMSO can effectively solvate the hydrogen bond donor group (the -OH on the coumarin) without the high energetic cost of disrupting a network of solvent-solvent hydrogen bonds, as would be the case in water or alcohols.

Predictive Solubility Analysis

Given the absence of direct quantitative data, a multi-faceted predictive approach is necessary.

Qualitative Assessment

Based on the principle of "like dissolves like," a high degree of solubility is predicted. The coumarin derivative has polar functional groups (hydroxyl, carbonyl) that can interact favorably with the polar sulfoxide group of DMSO. Simultaneously, its lipophilic aromatic core can be solvated by the methyl groups of DMSO. This dual compatibility is a strong indicator of good solubility. General literature statements support the expectation of good solubility for coumarin derivatives in polar aprotic solvents like DMSO.

Quantitative Analog-Based Estimation

To move beyond qualitative prediction, we can analyze experimental solubility data for structurally similar compounds. While this data is for different solvents or solvent systems, it provides a critical anchor for estimation.

Table 2: Solubility and Thermodynamic Data for Related Coumarin Analogs

| Compound | Solvent System | Observation | Reference |

| Coumarin | DMSO-Water Mixtures | Solubility investigated; thermodynamic properties calculated. | [11] |

| 4-Hydroxycoumarin | DMSO-Water Mixtures | Thermodynamic properties of dissolution studied. | [12] |

| 7-Hydroxy-4-methylcoumarin | Phosphate Buffer | Low intrinsic aqueous solubility, requiring complexation for enhancement. | [13] |

| Coumarin (parent) | Pure Solvents | Solubility increases with temperature. | [14] |

Expert Insight: The parent compound, coumarin, and its hydroxylated analog, 4-hydroxycoumarin, have been studied in DMSO-water systems, indicating their affinity for DMSO.[11][12] 7-Hydroxy-4-methylcoumarin, which differs from our target molecule by only one methyl group, is known to have poor aqueous solubility.[13] The addition of a second methyl group at the 8-position in our target compound will slightly increase its lipophilicity (and molecular weight). In the context of a polar aprotic solvent like DMSO, this change is not expected to negatively impact solubility and may even slightly enhance it by improving interactions with the non-polar domains of the solvent. The primary driver of solubility will remain the powerful interactions between the hydroxyl/carbonyl groups and the sulfoxide moiety.

Self-Validating Experimental Protocol for Solubility Determination

Trustworthy data can only be generated through a robust, well-controlled experimental protocol. The following details the industry-standard shake-flask method coupled with HPLC analysis, designed as a self-validating system.

Principle

An excess amount of the solid compound is agitated in DMSO at a constant temperature for a period sufficient to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure complete dissolution.

-

Perform serial dilutions of the stock solution with DMSO to create a series of at least five calibration standards of known concentrations (e.g., 1000, 500, 250, 125, 62.5 µg/mL).

-

Causality: The calibration curve is the foundation of quantification. Its accuracy directly determines the accuracy of the final solubility measurement.

-

-

Equilibration (Shake-Flask):

-

Into several 2 mL glass vials, add an excess of the solid compound (e.g., 2-5 mg). The key is to ensure solid material remains at the end of the experiment.

-

Add a precise volume of DMSO (e.g., 1 mL) to each vial.

-

Seal the vials and place them in a shaker/incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for compounds that may exhibit slow dissolution kinetics.

-

Causality: Reaching thermodynamic equilibrium is non-negotiable for an accurate solubility measurement. Insufficient time will lead to an underestimation of the true solubility.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter (ideally, a solvent-resistant PTFE or nylon filter) into a clean HPLC vial.

-

Causality: Filtration is a critical step to prevent undissolved microparticles from entering the analytical instrument, which would falsely inflate the measured concentration.

-

-

HPLC Analysis:

-

Develop an appropriate HPLC-UV method (a C18 column is a common starting point for coumarins). The mobile phase should be optimized to achieve good peak shape and retention time.

-

Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.995 to be considered valid.

-

Inject the filtered sample from the equilibration experiment. It may be necessary to dilute the sample with DMSO to ensure the concentration falls within the linear range of the calibration curve.

-

Causality: HPLC provides the specificity and sensitivity needed to accurately quantify the solute, even in the presence of potential minor impurities.

-

-

Calculation:

-

Using the regression equation from the calibration curve, calculate the concentration of the compound in the injected sample.

-

Multiply this concentration by any dilution factor used during sample preparation to determine the final solubility value in DMSO.

-

The result is typically reported in mg/mL or converted to a molar concentration (mol/L).

-

Practical Considerations in Drug Discovery

While this compound is predicted to be highly soluble in neat DMSO, this is often the starting point, not the end of the story.

-

Stock Solution Stability: Compounds stored in DMSO can degrade over time. It is crucial to assess the stability of the compound in DMSO stock solutions under typical storage conditions (room temperature, 4°C, -20°C).

-

Aqueous Buffer "Crash-Out": High-throughput screening assays are typically performed in aqueous buffers. When a concentrated DMSO stock is diluted into an aqueous medium, the compound's local environment changes dramatically. If the compound's aqueous solubility is low, it can precipitate out of solution, a phenomenon known as "crashing out." This leads to erroneously low assay signals and false negatives. Therefore, determining the kinetic solubility in the final assay buffer is a mandatory follow-up step.

-

Solvent-Target Interactions: DMSO is not always an inert bystander. Although often used at low final concentrations (<1%), it can sometimes interact directly with biological targets, potentially altering protein conformation or ligand binding.[10] It is essential to run appropriate vehicle controls in all biological assays to account for any effects of the solvent itself.

Conclusion

Based on a thorough analysis of its physicochemical properties and data from structural analogs, This compound is predicted to exhibit high solubility in DMSO . The molecule's combination of hydrogen-bonding moieties and a lipophilic core is well-matched to the polar aprotic and amphipathic nature of DMSO. However, this expert prediction requires empirical validation. The detailed shake-flask protocol provided in this guide offers a self-validating and trustworthy method for researchers to obtain precise quantitative data. This essential information will enable the confident preparation of stock solutions and inform the design of robust biological assays, ultimately facilitating the smooth progression of this compound in the drug discovery process.

References

- Benchchem. Solubility Profile of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one: A Technical Guide.

- ResearchGate. Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents.

- MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.

- MDPI. DMSO Solubility Assessment for Fragment-Based Screening.

- ResearchGate. Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin?.

- ResearchGate. Experimental and Thermodynamic Correlation of 4-Hydroxycoumarin Solubility in Aqueous-Organic Solvent Systems (DMSO, ACN, DMF) at Eight Temperatures.

- RSC Publishing. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents.

- ResearchGate. Effect of binary solvent mixtures (DMSO/water) on the dipole moment and lifetime of coumarin dyes.

- PubChem. 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one.

- ResearchGate. Solvation dynamics of coumarin 153 in dimethylsulfoxide-water mixtures: Molecular dynamics simulations.

- AA Blocks. 4115-76-8 | this compound.

- ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

- Santa Cruz Biotechnology. This compound | CAS 4115-76-8.

- PubMed Central. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

- Angene. Innovative Applications of DMSO.

- PubChem. 7-(Dimethylamino)-4-hydroxy-2H-chromen-2-one.

- Wikipedia. Dimethyl sulfoxide.

- ResearchGate. (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

- ResearchGate. (PDF) 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate.

- PubMed. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin.

- PubMed Central. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology.

- MDPI. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles.

- ChemScene. This compound.

- ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data.

- PubMed Central. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

- American Chemical Society. Dimethyl sulfoxide.

Sources

- 1. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aablocks.com [aablocks.com]

- 5. This compound | CAS 4115-76-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethyl sulfoxide - American Chemical Society [acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

7-Hydroxy-4,8-dimethyl-2H-chromen-2-one molecular weight and formula

An In-depth Technical Guide to 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

Authored by: A Senior Application Scientist

Foreword

This technical guide is intended for researchers, scientists, and professionals in the field of drug development. It provides a comprehensive analysis of this compound, a member of the coumarin family of compounds. This document delves into the fundamental molecular characteristics, synthesis, spectroscopic profile, and biological activities of this compound, offering both established data and insights into its potential applications. The content is structured to provide not just data, but also the scientific reasoning behind the experimental methodologies, ensuring a deeper understanding for the reader.

Core Molecular Profile

This compound, also known as 7-hydroxy-4,8-dimethylcoumarin, is a substituted coumarin. Coumarins are a class of benzopyrones widely found in nature and are of significant interest due to their diverse pharmacological properties.[1] The structural features of this compound, specifically the hydroxyl and dimethyl substitutions on the coumarin scaffold, are pivotal to its chemical reactivity and biological functions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These identifiers are crucial for the accurate identification and handling of the compound in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O₃ | [2][3][4] |

| Molecular Weight | 190.1953 g/mol | [2] |

| 190.2 g/mol | [3] | |

| 190.195 g/mol | [4] | |

| CAS Number | 4115-76-8 | [2][3][4] |

| Appearance | White or almost white yellowish crystalline powder | [5] (analogous) |

| Melting Point | 187 - 191 °C | [5] (analogous) |

| Storage Temperature | 2-8°C | [6] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the Pechmann condensation reaction. This classic method involves the reaction of a phenol with a β-keto ester under acidic conditions. The choice of reactants and catalyst is critical for achieving a high yield and purity of the final product.

Pechmann Condensation: A Step-by-Step Protocol

The Pechmann condensation for synthesizing coumarins is a robust and widely used method. Below is a detailed protocol for the synthesis of this compound, with explanations for each step.

Objective: To synthesize this compound from 2-methylresorcinol and ethyl acetoacetate.

Materials:

-

2-methylresorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice-cold water

-

Standard laboratory glassware

Protocol:

-

Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid to below 10°C in an ice bath. The pre-cooling of the acid is crucial to control the initial exothermic reaction upon the addition of the reactants.

-

Reactant Addition: Slowly and with constant stirring, add an equimolar mixture of 2-methylresorcinol and ethyl acetoacetate to the cooled sulfuric acid. The slow addition prevents a rapid increase in temperature, which could lead to side reactions and degradation of the reactants.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for several hours to ensure the reaction goes to completion.

-

Precipitation: Pour the reaction mixture into a beaker of ice-cold water. The coumarin product, being insoluble in water, will precipitate out.

-

Filtration and Washing: Collect the crude product by filtration. Wash the precipitate thoroughly with cold water until the washings are neutral to remove any remaining acid.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.[7]

Synthesis Workflow Diagram

Caption: Pechmann condensation workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a complete picture of the molecular architecture.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 2.15 (s, 3H, -CH₃ at C8)

-

δ 2.35 (s, 3H, -CH₃ at C4)

-

δ 6.11 (s, 1H, H at C3)

-

δ 6.84-6.87 (d, 1H, Ar-H at C6)

-

δ 7.42-7.45 (d, 1H, Ar-H at C5)

-

δ 10.37 (s, 1H, -OH at C7)[8]

-

The singlets at 2.15 and 2.35 ppm correspond to the two methyl groups. The signals in the aromatic region (6.84-7.45 ppm) are characteristic of the substituted benzene ring, and the singlet at 10.37 ppm is indicative of the phenolic hydroxyl group.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic confirmation of this compound.

Biological and Pharmacological Profile

Coumarin derivatives are well-documented for their wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] While specific data for this compound is emerging, studies on this compound and its close analogs have revealed significant potential.

Cytotoxic and Bactericidal Activities

Research has shown that derivatives of this compound exhibit a high degree of cytotoxic and bactericidal activity.[9][10] This suggests potential applications in the development of new anticancer and antibacterial agents. The exact mechanism of action is still under investigation but is thought to involve the disruption of cellular processes in pathogenic organisms and cancer cells.

General Pharmacological Potential of Coumarins

The broader class of coumarins engages with multiple biological pathways. Their antioxidant activity is often attributed to the ability of the phenolic hydroxyl group to scavenge free radicals. The anti-inflammatory effects are linked to the inhibition of pro-inflammatory enzymes and cytokines.

Potential Mechanism of Action Pathway

Caption: Potential pharmacological pathways of this compound.

Conclusion and Future Directions

This compound is a compound of considerable interest, with a well-defined molecular profile and accessible synthetic routes. Its promising cytotoxic and bactericidal activities warrant further investigation. Future research should focus on elucidating the precise mechanisms of its biological actions, exploring its structure-activity relationships, and evaluating its therapeutic potential in preclinical models. The comprehensive data presented in this guide provides a solid foundation for researchers to build upon in their exploration of this versatile coumarin derivative.

References

-

AA Blocks. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (2025). 7-hydroxy-4-methyl-2H-chromen-2-one. Retrieved from [Link]

-

PubChem. (2026). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 7-HYDROXY-2H-CHROMEN-2-ONE. Retrieved from [Link]

-

Khan, K. M., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. Retrieved from [Link]

-

Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed. Retrieved from [Link]

-

Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry. Retrieved from [Link]

-

Sathyabama Institute of Science and Technology. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Retrieved from [Link]

-

PubChem. (2026). 7-Hydroxy-4-methyl-8-nitrocoumarin. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Retrieved from [Link]

-

Atlantis Press. (n.d.). The Study on Biological and Pharmacological Activity of Coumarins. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). Retrieved from [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. aablocks.com [aablocks.com]

- 3. 7-HYDROXY-4,8-DIMETHYLCOUMARIN synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | CAS 4115-76-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 7-HYDROXY-4,8-DIMETHYLCOUMARIN | 4115-76-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of dimethyl-hydroxycoumarins

Executive Summary

The dimethyl-hydroxycoumarin scaffold represents a privileged structure in medicinal chemistry, bridging the gap between naturally occurring polyphenols and synthetic pharmacophores. Characterized by a benzopyrone core substituted with two methyl groups and a hydroxyl moiety, these compounds exhibit a distinct lipophilic-hydrophilic balance that enhances membrane permeability while retaining hydrogen-bond donor capability. This guide synthesizes the historical trajectory of these molecules—from the seminal Pechmann condensation of 1884 to modern structure-activity relationship (SAR) optimizations targeting antimicrobial resistance and Mcl-1 inhibition in oncology.

Historical Genesis & Chemical Architecture

The discovery of coumarin derivatives is anchored in the 19th-century transition from isolation chemistry to total synthesis. While simple coumarin was first isolated from Dipteryx odorata (Tonka bean) by Vogel in 1820, the synthetic accessibility of substituted coumarins—specifically the dimethyl-hydroxy variants—was unlocked by Hans von Pechmann.

The Pechmann Legacy (1884)

In 1884, Pechmann discovered that heating phenols with

-

Significance: This method allowed for the precise placement of methyl and hydroxyl groups, enabling the first systematic studies of how steric bulk (methyl) and polarity (hydroxyl) influence biological activity.

Structural Isomerism

The term "dimethyl-hydroxycoumarin" encompasses several isomers, the most pharmacologically relevant being:

-

4,7-Dimethyl-5-hydroxycoumarin: Often derived from orcinol; noted for antifungal activity.

-

4,6-Dimethyl-7-hydroxycoumarin: Derived from 4-methylresorcinol; exhibits strong fluorescence and antioxidant properties.

Synthetic Methodologies: The "How"

To ensure reproducibility and scalability, we examine two pathways: the classical acid-catalyzed route and a modern green chemistry approach.

Pathway A: Classical Pechmann Condensation (H₂SO₄)

-

Mechanism: Transesterification followed by intramolecular electrophilic aromatic substitution (hydroxyalkylation) and dehydration.

-

Reagents: Orcinol (3,5-dihydroxytoluene), Ethyl Acetoacetate, Conc. H₂SO₄.[1]

-

Yield: Typically 75–85%.

Pathway B: Green Synthesis (Solid Acid Catalyst)

-

Innovation: Use of Amberlyst-15 or Sulfated Zirconia to replace liquid acids, facilitating workup and reducing corrosive waste.

-

Yield: 85–95% with solvent-free ball milling.

Reaction Mechanism Visualization

Figure 1: Mechanistic flow of the Pechmann Condensation converting phenols and

Structure-Activity Relationships (SAR)

The pharmacological potency of dimethyl-hydroxycoumarins relies on three structural pillars.

The "Anchor" (Hydroxyl Group)

-

Position: C-7 or C-5.

-

Function: Acts as a Hydrogen Bond Donor (HBD). In enzyme inhibition (e.g., Urease or Tyrosine Kinase), this group often coordinates with active site residues or metal ions (e.g., Ni²⁺ in urease).

-

Modification: O-alkylation or O-acylation of this group often drastically reduces antioxidant capacity but may improve lipophilicity for antifungal action.

The "Shield" (Methyl Groups)

-

Position: C-4 (from acetoacetate) and C-6/7/8 (from phenol).

-

Function:

-

C-4 Methyl: Sterically hinders metabolic degradation of the lactone ring, extending half-life.

-

Ring Methyls: Increase overall lipophilicity (LogP), enhancing penetration through bacterial cell walls or the blood-brain barrier.

-

SAR Logic Diagram

Figure 2: Structural components and their corresponding pharmacological effects.

Therapeutic Applications & Data

Recent studies have quantified the efficacy of 4,7-dimethyl-coumarin derivatives against resistant fungal strains and cancer cell lines.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Data synthesized from recent comparative studies on coumarin derivatives.

| Compound | C. albicans | A. flavus | S. aureus (MRSA) | Mechanism |

| 4,7-Dimethyl-5-hydroxycoumarin | 16 | 32 | 64 | Cell wall disruption |

| 4-Methyl-7-hydroxycoumarin | 64 | 128 | 128 | Weak membrane interaction |